

comparing the relaxivity of gadolinium nitrate pentahydrate-based contrast agents

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Compound of Interest

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A Comparative Analysis of Gadolinium-Based Contrast Agent Relaxivity

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the relaxivity of various gadolinium-based contrast agents (GBCAs), offering supporting experimental data and detailed methodologies. The information presented is intended to assist researchers, scientists, and drug development professionals in understanding the performance characteristics of these critical diagnostic imaging tools. While the initial topic specified "gadolinium nitrate pentahydrate-based contrast agents," it is crucial to note that clinically utilized contrast agents are composed of a gadolinium ion (Gd³+) chelated by an organic ligand. This chelation is essential to mitigate the toxicity of the free gadolinium ion. Therefore, this guide will focus on the relaxivity of these chelated gadolinium complexes, which are the standard in clinical and research settings.

Understanding Relaxivity

Relaxivity (r_1 and r_2) is a fundamental property of a contrast agent that quantifies its ability to increase the relaxation rates of water protons in its vicinity.[1][2] A higher longitudinal relaxivity (r_1) leads to a greater signal enhancement in T_1 -weighted magnetic resonance imaging (MRI), allowing for better visualization of tissues and pathologies.[3][4] This guide will primarily focus on r_1 relaxivity, as it is the key parameter for the efficacy of T_1 -weighted contrast agents.



Comparative Relaxivity Data

The following tables summarize the longitudinal relaxivity (r₁) of several commercially available and developmental gadolinium-based contrast agents. The data is compiled from various studies and presented for different magnetic field strengths and in different media to provide a comprehensive overview.

Table 1: Longitudinal Relaxivity (r₁) of Macrocyclic Gadolinium-Based Contrast Agents in Human Plasma and Blood[5][6]

Contrast Agent	Medium	Magnetic Field (T)	Temperature (°C)	rı (L/mmol·s)
Gadobutrol	Human Plasma	1.5	37	4.78 ± 0.12
3.0	37	4.97 ± 0.59		
7.0	37	3.83 ± 0.24	_	
Human Blood	3.0	37	3.47 ± 0.16	
Gadoteridol	Human Plasma	1.5	37	3.80 ± 0.10
3.0	37	3.28 ± 0.09		
7.0	37	3.21 ± 0.07	_	
Human Blood	3.0	37	2.61 ± 0.16	
Gadoterate	Human Plasma	1.5	37	3.32 ± 0.13
3.0	37	3.00 ± 0.13		
7.0	37	2.84 ± 0.09	-	
Human Blood	3.0	37	2.72 ± 0.17	

Table 2: Longitudinal Relaxivity (r_1) of Various Gadolinium-Based Contrast Agents in Human Whole Blood[7]



Contrast Agent (Abbreviation)	Magnetic Field (T)	rı (s ⁻¹ ·mM ⁻¹)
Gd-DOTA	1.5	3.9 ± 0.2
3.0	3.4 ± 0.4	
7.0	2.8 ± 0.4	_
Gd-DO3A-butrol	1.5	4.6 ± 0.2
3.0	4.5 ± 0.3	
7.0	4.2 ± 0.3	
Gd-DTPA	1.5	4.3 ± 0.4
3.0	3.8 ± 0.2	
7.0	3.1 ± 0.4	
Gd-BOPTA	1.5	6.2 ± 0.5
3.0	5.4 ± 0.3	
7.0	4.7 ± 0.1	_
Gd-DTPA-BMA	1.5	4.5 ± 0.1
3.0	3.9 ± 0.2	
7.0	3.7 ± 0.2	_
Gd-DTPA-BMEA	1.5	4.4 ± 0.2
3.0	4.2 ± 0.2	
7.0	4.3 ± 0.2	
Gd-EOB-DTPA	1.5	7.2 ± 0.2
3.0	5.5 ± 0.3	
7.0	4.9 ± 0.1	_
Gd-HP-DO3A	1.5	4.4 ± 0.6
3.0	3.5 ± 0.6	



7.0 3.4 ± 0.1

Table 3: Comparison of a High-Relaxivity Agent with a Standard Agent[8]

Contrast Agent	Medium	Magnetic Field (T)	Temperature (°C)	r1 (mM ⁻¹ ·s ⁻¹)
Gadopiclenol	Biologic Medium	3.0	37	11.6
Gadobutrol	Biologic Medium	3.0	37	5.0

Experimental Protocols for Relaxivity Measurement

The determination of relaxivity is a precise process that involves measuring the relaxation times of solutions containing varying concentrations of the contrast agent.[2][9][10]

Sample Preparation

- A series of dilutions of the gadolinium-based contrast agent are prepared in the desired medium (e.g., water, human plasma, or whole blood).[7]
- Concentrations typically range from 0.0625 to 4 mM.[7]
- A control sample containing only the medium is also prepared to measure the background relaxation rate.[7]
- The samples are placed in airtight cylindrical tubes within a phantom, which is maintained at a constant temperature, typically 37°C, to simulate physiological conditions.[7]

MRI Data Acquisition

- The phantom is placed within the MRI scanner.
- To measure the longitudinal relaxation time (T₁), an inversion recovery sequence is commonly used, such as an inversion recovery turbo spin echo (IR-TSE) or a saturation recovery spin echo sequence.[5][6][11]



- Images are acquired at multiple inversion times (TIs) to sample the recovery of the longitudinal magnetization.[7]
- For transverse relaxation time (T₂) measurement, a multi-echo spin echo sequence is typically employed, acquiring images at various echo times (TEs).[10]

Data Analysis

- The signal intensity from a region of interest (ROI) within each sample tube is measured for each inversion time (for T₁) or echo time (for T₂).[7]
- The T₁ relaxation time for each concentration is calculated by fitting the signal intensity data
 to the appropriate signal recovery equation (e.g., a three-parameter model).[10][12] Similarly,
 T₂ is determined by fitting the signal decay to an exponential function.[9]
- The relaxation rate $(R_1 = 1/T_1)$ is then calculated for each concentration.
- The relaxivity (r₁) is determined by plotting the relaxation rate (R₁) against the concentration of the contrast agent. The slope of the resulting linear regression line represents the relaxivity.[2][13][14]

Factors Influencing Relaxivity

The relaxivity of a gadolinium-based contrast agent is not an intrinsic constant but is influenced by several factors:

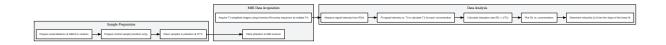
- Molecular Structure: The structure of the chelating ligand plays a critical role. The number of water molecules directly coordinated to the gadolinium ion (the hydration number, q) and the rate at which these water molecules exchange with the bulk solvent (water exchange rate, kex) are key determinants.[15][16]
- Rotational Correlation Time (τR): This parameter describes the tumbling rate of the molecule in solution. Slower tumbling, often achieved by increasing the molecular size or through binding to macromolecules like human serum albumin, can lead to higher relaxivity.[16][17]
- Magnetic Field Strength: Relaxivity is dependent on the magnetic field strength of the MRI scanner. Generally, r1 relaxivity tends to decrease at higher field strengths.[5][18]



• Temperature and Medium: The temperature and the composition of the surrounding medium (e.g., plasma, blood) can also affect relaxivity.[2][7]

Visualizing the Experimental Workflow

The following diagram illustrates the typical workflow for determining the relaxivity of a gadolinium-based contrast agent.



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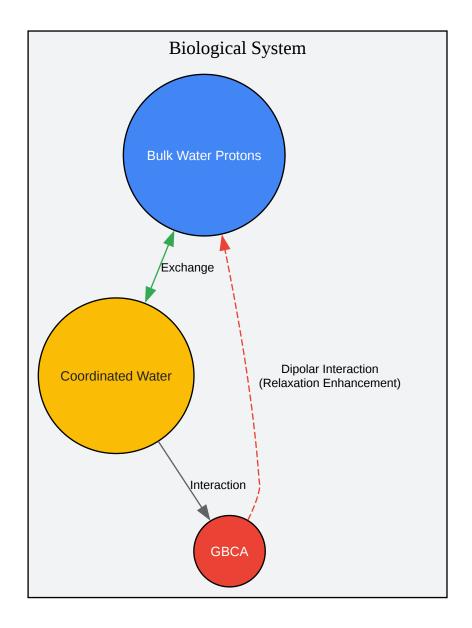
Caption: Experimental workflow for determining the relaxivity of a contrast agent.

Signaling Pathways and Mechanisms of Action

The mechanism of action of gadolinium-based contrast agents is physical rather than biological; they do not interact with specific signaling pathways in the traditional sense. Their effect is based on the paramagnetic properties of the Gd^{3+} ion, which alters the magnetic field in its immediate vicinity, thereby shortening the T_1 and T_2 relaxation times of nearby water protons. The chelate's role is to safely deliver the gadolinium ion to the target tissues while preventing its toxic dissociation.

The following diagram illustrates the fundamental principle of T₁ relaxation enhancement by a gadolinium-based contrast agent.





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Caption: Mechanism of T1 relaxation enhancement by a gadolinium-based contrast agent.

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Validation & Comparative





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